7-(2,5-Dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2,5-Dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with dimethoxyphenyl and methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dimethoxyphenyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-Dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents, altering the compound’s properties.
Scientific Research Applications
7-(2,5-Dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 7-(2,5-dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,5-Dimethoxyphenyl)-3-[(2-chlorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 7-(2,5-Dimethoxyphenyl)-3-[(2-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
Compared to similar compounds, 7-(2,5-dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22N4O5 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
7-(2,5-dimethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C23H22N4O5/c1-13-6-4-5-7-17(13)26-22(28)16-12-24-27-19(11-18(23(29)30)25-21(16)27)15-10-14(31-2)8-9-20(15)32-3/h4-12,19,25H,1-3H3,(H,26,28)(H,29,30) |
InChI Key |
AHJAIFMYYOLVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3NC(=CC(N3N=C2)C4=C(C=CC(=C4)OC)OC)C(=O)O |
Origin of Product |
United States |
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